molecular formula C28H38N6O2 B11929447 7-(Benzyloxy)-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine

7-(Benzyloxy)-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine

Cat. No.: B11929447
M. Wt: 490.6 g/mol
InChI Key: BSZDSEMSNHXVRW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

TM2-115 is synthesized through a multi-step process involving the formation of a quinazoline core, followed by the introduction of various functional groups. The synthetic route typically involves:

Industrial Production Methods

Industrial production of TM2-115 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The compound is typically purified using chromatographic techniques and crystallization .

Chemical Reactions Analysis

Types of Reactions

TM2-115 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further modified for specific applications .

Scientific Research Applications

TM2-115 has a wide range of scientific research applications, including:

Mechanism of Action

TM2-115 exerts its effects by inhibiting histone methyltransferases in malaria parasites. This inhibition leads to a reduction in histone methylation levels, disrupting the parasite’s gene expression and resulting in rapid and irreversible death. The compound targets specific histone methyltransferases, affecting various molecular pathways involved in parasite survival and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TM2-115 is unique due to its high potency and rapid action against malaria parasites. It has shown effectiveness against both drug-sensitive and drug-resistant strains, making it a valuable candidate for further development. Its ability to inhibit multiple stages of the parasite’s life cycle adds to its potential as a comprehensive antimalarial therapy .

Properties

Molecular Formula

C28H38N6O2

Molecular Weight

490.6 g/mol

IUPAC Name

6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)-7-phenylmethoxyquinazolin-4-amine

InChI

InChI=1S/C28H38N6O2/c1-32-12-7-13-34(17-16-32)28-30-24-19-26(36-20-21-8-5-4-6-9-21)25(35-3)18-23(24)27(31-28)29-22-10-14-33(2)15-11-22/h4-6,8-9,18-19,22H,7,10-17,20H2,1-3H3,(H,29,30,31)

InChI Key

BSZDSEMSNHXVRW-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCC5=CC=CC=C5

Origin of Product

United States

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